Product packaging for Diallyldimethylammonium chloride(Cat. No.:CAS No. 7398-69-8)

Diallyldimethylammonium chloride

Cat. No.: B1216736
CAS No.: 7398-69-8
M. Wt: 161.67 g/mol
InChI Key: GQOKIYDTHHZSCJ-UHFFFAOYSA-M
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Description

Overview of Diallyldimethylammonium Chloride as a Quaternary Ammonium (B1175870) Monomer

DADMAC is a water-soluble, cationic monomer characterized by the presence of a quaternary ammonium group and two allyl functionalities. iropolymer.comatamanchemicals.com This unique structure, featuring an alkenyl double bond, allows it to undergo polymerization to form linear homopolymers or be incorporated into various copolymers. iropolymer.comatamanchemicals.com The synthesis of the DADMAC monomer is typically achieved through the reaction of two equivalents of allyl chloride with dimethylamine (B145610). atamanchemicals.com Another method involves a quaternization reaction between dimethylamine and allyl chloride in a solvent like water or ethanol. niranchemical.com

The monomer is a high-purity, high-charge-density compound that appears as a colorless to pale yellow, viscous liquid. atamanchemicals.comatamankimya.com It is readily soluble in water and stable at room temperature. atamanchemicals.comatamankimya.com The high cationic charge density of DADMAC is a key attribute, making it highly effective in applications requiring charge neutralization. wikipedia.org

Physicochemical Properties of this compound (DADMAC)
PropertyValueSource
CAS Number7398-69-8 iropolymer.com
Molecular FormulaC8H16ClN atamankimya.com
Molecular Weight161.67 g/mol atamankimya.com
AppearanceColorless to slight-yellow liquid iropolymer.com
pH (of a 20% solution)5.0–7.0 niranchemical.com
Melting Point140-148 °C chemimpex.com
Solubility in WaterCompletely soluble niranchemical.com

Significance of Poly(this compound) in Polymer Science and Engineering

The homopolymer of DADMAC, known as Poly(this compound) or PolyDADMAC, is a high-charge-density cationic polyelectrolyte. wikipedia.org This polymer is remarkable for its water solubility, a feature that was considered unusual for polymers synthesized from monomers with more than one vinyl group when it was first studied in 1957 by Professor George Butler. wikipedia.org The polymerization of DADMAC, typically initiated by a radical mechanism using a persulfate initiator, results in a polymer with a repeating pyrrolidine (B122466) ring structure. wisa.org.zascispace.com

The molecular weight of PolyDADMAC can vary significantly, often reaching into the hundreds of thousands or even millions of grams per mole. wikipedia.org This high molecular weight, combined with its strong cationic nature, makes PolyDADMAC an exceptionally effective flocculant and coagulant. wikipedia.orgatamanchemicals.com In this capacity, it neutralizes the charge of negatively charged colloidal particles in water, causing them to aggregate and settle out. atamanchemicals.com

The applications of PolyDADMAC are extensive and diverse, spanning numerous sectors:

Water Treatment: It is widely used in the purification of drinking water and the treatment of industrial wastewater to remove impurities, organic matter, and pathogens. niranchemical.comatamanchemicals.comchemicalbook.com

Pulp and Paper Industry: In papermaking, PolyDADMAC acts as a retention aid to improve the retention of fillers and fines, and to control substances that can interfere with the process. niranchemical.comwikipedia.org

Textiles: The textile industry utilizes it for dye fixation and as an antistatic agent. niranchemical.comchemimpex.com

Personal Care: It serves as a conditioning agent in products for hair and skin care. niranchemical.comchemimpex.com

Biomedical and Biotechnology: Research has explored its use in drug delivery systems, as a component of hydrogels, and for creating biocompatible coatings. researchgate.netresearchgate.netresearchgate.net

Energy and Materials Science: PolyDADMAC is investigated for use in anion exchange membranes for fuel cells and in the development of advanced nanomaterials. scispace.comresearchgate.netscience.gov

Key Research Applications of Poly(this compound)
Application AreaSpecific UseSource
Water PurificationCoagulant and flocculant for removing suspended solids and organic matter. atamanchemicals.com
PapermakingRetention and drainage aid, pitch and latex control. wikipedia.org
BiotechnologyComponent of hydrogels for dye adsorption and potential for drug delivery. researchgate.net
Materials ScienceFunctionalization of nanotubes and development of semi-interpenetrating polymer network (IPN) films. science.gov
Semiconductor IndustryEnhancement of chemical mechanical polishing processes. chemicalbook.com

Evolution of Research Perspectives on this compound and its Derivatives

Since its initial discovery, research into DADMAC and its polymers has evolved significantly. wikipedia.org Early work focused on understanding the unique cyclopolymerization mechanism that leads to the water-soluble PolyDADMAC. scispace.com Subsequent applied research aimed to optimize the synthesis of both the monomer and the polymer, as well as to characterize the resulting materials and improve their properties for various technologies. researchgate.netresearchgate.net

More recent research has delved into more complex architectures and applications. Scientists are exploring the creation of novel copolymers, including water-soluble zwitterionic copolymers and amphiphilic block copolymers, to expand the range of properties and potential uses of DADMAC-containing materials. researchgate.net For instance, the synthesis of block copolymers with materials like polyaramides and polyimides has been investigated to create films and membranes with enhanced physical properties. researchgate.net

Fundamental research continues to investigate the polyelectrolyte behavior of PolyDADMAC in solution, its interactions at interfaces, and its thermal stability. researchgate.nettandfonline.com Studies have examined how factors like molecular weight influence the thermal decomposition of the polymer. tandfonline.com Furthermore, advanced synthesis techniques, such as cleaner production methods using microwave irradiation, have been developed to produce higher purity DADMAC monomers, which in turn leads to more efficient polymers. nih.gov The ongoing investigation into DADMAC and its derivatives highlights its enduring importance and versatility in the field of polymer science. researchgate.net

Monomer Synthesis Pathways for this compound

The production of high-purity DADMAC monomer is a critical prerequisite for synthesizing high molecular weight PolyDADMAC. researchgate.netnih.gov The process involves specific chemical reactions and subsequent purification steps to remove impurities that can affect polymerization.

Chemical Routes to this compound Monomer Production

The primary industrial synthesis of the DADMAC monomer is a two-step process involving the reaction of dimethylamine with two equivalents of allyl chloride.

The synthesis can be broken down into the following stages:

Alkylation: The first step is the alkylation of dimethylamine with allyl chloride in an aqueous alkaline medium. researchgate.net One mole of dimethylamine reacts with allyl chloride to form the tertiary amine, allyldimethylamine. google.com

Quaternization: The second mole of allyl chloride is then added to the allyldimethylamine intermediate. This step, known as quaternization, forms the final this compound monomer. google.com

Purification Techniques for this compound Monomer

The purity of the DADMAC monomer is a key factor influencing the molecular weight and performance of the resulting polymer. nih.gov Impurities commonly found in crude DADMAC solutions include unreacted starting materials (dimethylamine, allyl chloride), intermediate products (allyldimethylamine), and byproducts like allyl alcohol and allyl aldehyde. nih.govresearchgate.net Several techniques have been developed to purify the monomer.

Conventional methods often involve washing the raw materials, such as allyl chloride, with water to remove water-soluble impurities before the synthesis reaction. google.comgoogle.com After synthesis, the product mixture can be filtered or centrifuged to remove precipitated salts like sodium chloride. google.com

Advanced and cleaner methods aim to improve purity and reduce environmental impact. One such method utilizes microwave irradiation and alkali solidification. researchgate.netnih.gov This technique offers significant advantages over conventional routes, including a drastic reduction in reaction time for the tertiary amine preparation (from 6 hours to 7 minutes) and an increase in monomer purity. researchgate.netnih.gov Furthermore, this method uses water as a reaction medium instead of organic solvents like acetone (B3395972) and eliminates toxic byproducts and waste. nih.gov

For analytical purposes and to ensure monomer quality, gas chromatography (GC) coupled with solvent extraction has been established as an effective method for the quantitative analysis of volatile impurities. nih.govsemanticscholar.org Techniques like diaultrafiltration can also be employed to separate the polymer into different molecular weight fractions, effectively removing low molecular weight impurities and unreacted monomer from the final polymer solution. rsc.org

Table 1: Comparison of DADMAC Monomer Synthesis & Purification Methods

Method Key Features Purity Improvement Reaction Time (Alkylation) Environmental Impact
Conventional Aqueous wash of reactants, filtration/centrifugation of product. google.comgoogle.com Baseline ~6 hours nih.gov May use organic solvents; potential for byproducts. nih.gov
Microwave Irradiation Uses microwave heating and alkali solidification. researchgate.netnih.gov Purity improved from 57% to 71%. nih.gov ~7 minutes nih.gov Cleaner process using water as a solvent, eliminating toxic byproducts. nih.gov
Diaultrafiltration Post-polymerization purification to remove low molecular weight fractions (<10 kDa). rsc.org Removes residual monomer and low molecular weight impurities from the polymer. rsc.org N/A (Purification Step) Environmentally friendly separation process. nih.gov

Radical Homopolymerization Mechanisms of this compound

The conversion of the DADMAC monomer into the high molecular weight polymer, PolyDADMAC, is achieved through free radical polymerization in an aqueous solution. polydadmac.comnbinno.com This process is characterized by a unique cyclopolymerization mechanism.

Free Radical Chain Polymerization of this compound

The polymerization of DADMAC follows the classic three stages of a free-radical chain reaction: initiation, propagation, and termination. diva-portal.org

Initiation: The process begins with the decomposition of an initiator, typically a water-soluble compound, to generate free radicals. polydadmac.comdiva-portal.org The resulting radical then adds to one of the vinyl double bonds of a DADMAC monomer, creating a new monomer radical and initiating the polymer chain. diva-portal.org

Propagation: The newly formed monomer radical attacks another DADMAC monomer, adding it to the growing chain. This step is repeated, rapidly increasing the length of the polymer. A key feature of DADMAC polymerization is the intramolecular cyclization that occurs during propagation, which is detailed in the next section.

Termination: The growth of the polymer chain ceases when two growing radical chains combine (coupling) or when a hydrogen atom is transferred from one chain to another (disproportionation). diva-portal.org The kinetic chain length, and thus the final molecular weight of the polymer, is influenced by the initiator concentration; a higher initiator concentration generally leads to shorter polymer chains. diva-portal.org

Mechanistic Pathways of Pyrrolidine Ring Formation in Poly(this compound)

A defining characteristic of PolyDADMAC's structure is the presence of cyclic repeating units within the polymer backbone. wisa.org.za This structure results from an alternating intramolecular-intermolecular chain propagation mechanism known as cyclopolymerization, first described by Professor George Butler. researchgate.netresearchgate.net

During the propagation step, after the initial radical attack on one of the two allyl groups of a DADMAC monomer, the newly formed radical center engages in an intramolecular cyclization reaction. It attacks the second allyl group within the same monomer unit. This ring-closing step is kinetically favored and leads to the formation of a five-membered pyrrolidine ring structure. polydadmac.comcore.ac.uk While a six-membered piperidine (B6355638) ring is theoretically possible, spectroscopic studies have provided conclusive evidence that the five-membered pyrrolidine structure is the overwhelmingly favored product. researchgate.netpolydadmac.comcore.ac.uk The subsequent propagation step is an intermolecular reaction, where the cyclized radical adds to a new DADMAC monomer, continuing the chain growth and repeating the cyclization process.

Influence of Initiator Systems on Poly(this compound) Synthesis

Commonly used initiator systems include:

Persulfates: Ammonium persulfate (APS) and potassium persulfate (KPS) are frequently used to initiate the polymerization of DADMAC. wisa.org.zaresearchgate.net They decompose thermally to produce sulfate (B86663) radicals, which then initiate the chain reaction.

Azo Compounds: Water-soluble azo initiators, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50), are also effective. polydadmac.comresearchgate.net These compounds decompose upon heating to yield nitrogen gas and two carbon-centered radicals.

Redox Systems: A combination of an oxidizing agent and a reducing agent, such as ammonium persulfate and tetramethylethylenediamine (TMEDA), can be used as a redox initiator system. polydadmac.com These systems can generate radicals at lower temperatures compared to thermal initiators.

Research has shown that the polymerization rate generally increases with higher initiator and monomer concentrations. researchgate.netresearchgate.net The concentration and type of initiator directly impact the molecular weight of the resulting PolyDADMAC; higher initiator concentrations lead to a greater number of growing chains, which results in lower average molecular weight polymers. diva-portal.orgnih.gov The choice of initiator and control of its concentration are therefore critical parameters for tailoring the properties of the final polymer product to specific applications. colab.ws

Table 2: Research Findings on Initiator Influence

Initiator System Observation Impact on Polymer Synthesis
Ammonium Persulfate (APS) / Potassium Persulfate (KPS) Commonly used water-soluble thermal initiators. researchgate.net Effective for free radical addition polymerization in aqueous solutions. wisa.org.za Reaction rate is dependent on temperature and initiator concentration. core.ac.uk
Azo Initiators (e.g., V-50) Water-soluble azo compounds that decompose thermally. researchgate.net Allows for polymerization under controlled conditions; reaction kinetics are influenced by initiator concentration. researchgate.net
Redox Systems (e.g., APS/TMEDA) Generate radicals at lower temperatures than thermal initiators alone. polydadmac.com Enables polymerization at milder temperatures, offering better control over the exothermic reaction.
Increasing Initiator Concentration Leads to a higher concentration of primary radicals. Generally increases the overall rate of polymerization but decreases the average molecular weight of the final polymer. diva-portal.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B1216736 Diallyldimethylammonium chloride CAS No. 7398-69-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;chloride
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InChI

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1
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InChI Key

GQOKIYDTHHZSCJ-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(CC=C)CC=C.[Cl-]
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Molecular Formula

C8H16ClN
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Related CAS

26062-79-3, 28301-34-0 (Parent)
Record name Poly(diallyldimethylammonium chloride)
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DSSTOX Substance ID

DTXSID4027650
Record name Diallyldimethylammonium chloride
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Molecular Weight

161.67 g/mol
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Physical Description

Liquid, Solid; [HSDB]
Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1)
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Solubility

Miscible /Estimated/
Record name DIALLYLDIMETHYLAMMONIUM CHLORIDE
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Vapor Pressure

0.00000353 [mmHg]
Record name Diallyldimethylammonium chloride
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Color/Form

Solid

CAS No.

7398-69-8, 26062-79-3
Record name Diallyldimethylammonium chloride
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Copolymerization Strategies Involving Diallyldimethylammonium Chloride

Copolymerization with Acrylamide (B121943) and Derivatives

The copolymerization of DADMAC with acrylamide (AM) is a widely studied process that yields cationic copolymers with applications in various fields, including as flocculants for wastewater treatment.

Water-soluble cationic copolymers of acrylamide and diallyldimethylammonium chloride, denoted as poly(AM-co-DADMAC), can be synthesized through free radical polymerization. One common method involves using an initiator system, such as Ce(NH₄)₂(NO₃)₆, in an aqueous solution. The resulting copolymers are typically characterized by various analytical techniques to confirm their structure and properties. These techniques include Fourier Transform Infrared (FTIR) spectroscopy, which helps to identify the functional groups present in the copolymer, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR), which provides detailed information about the polymer's molecular structure. Thermal properties of the copolymers are often investigated using Thermogravimetric/Differential Scanning Calorimetry (TG/DSC) analysis.

The synthesis can also be carried out using a redox initiator system, for instance, ammonium (B1175870) persulfate and sodium bisulfate. researchgate.net The molar ratio of the monomers (DADMAC and AM) can be varied to produce copolymers with different cationicities, which in turn influences their properties and performance in specific applications. researchgate.net The structure of the resulting poly(acrylamide-co-diallyldimethylammonium chloride) is often confirmed using FTIR and ¹H-NMR spectroscopy. researchgate.net

Another approach to synthesizing these copolymers is through a water-in-oil emulsion technique. This method can yield high molecular weight copolymers with low gel content, which is particularly advantageous for applications such as sludge dewatering. google.com The process involves creating an emulsion of an aqueous phase containing the monomers (acrylamide and DADMAC), chelating agents, and sometimes inorganic salts, within an oil phase. google.com The use of an oil-soluble initiator, like 2,2'-azo-bis(2,4-dimethylvaleronitrile), and the addition of a chain transfer agent during the polymerization can lead to a more controllable reaction profile and improved product characteristics. google.com

The characterization of poly(AM-co-DADMAC) also involves determining its molecular weight and polydispersity index, which are crucial parameters affecting its performance. researchgate.net For example, a copolymer synthesized with a 20:80 molar ratio of DADMAC to AM, using 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) as an initiator, yielded a product with a number average molecular weight (Mn) of 15,936 Da and a polydispersity index of 1.42. researchgate.net

Table 1: Synthesis and Characterization of Poly(Acrylamide-co-Diallyldimethylammonium Chloride)

Synthesis MethodInitiator SystemCharacterization TechniquesKey Findings
Free Radical PolymerizationCe(NH₄)₂(NO₃)₆FTIR, ¹H NMR, TG/DSCSuccessful synthesis of water-soluble cationic copolymers.
Redox PolymerizationAmmonium persulfate–sodium bisulfateFTIR, ¹H-NMRControl over copolymer cationicity by varying monomer molar ratios. researchgate.net
Water-in-oil Emulsion2,2'-azo-bis(2,4-dimethylvaleronitrile)Viscosity, Gel ContentProduces high molecular weight copolymers with low gel content. google.com

The kinetics of the copolymerization of this compound (referred to as DMDAAC in some literature) and acrylamide (AM) in an aqueous solution initiated by a redox system (ammonium persulfate–sodium bisulfate) have been studied in detail. researchgate.net The polymerization rate equation and activation energy are key parameters that describe the reaction kinetics. For different molar ratios of DMDAAC to AM, the polymerization rate (Rp) equation was determined to be of the form Rp = k[M]x[IO]y[IR]z, where [M], [IO], and [IR] are the concentrations of the total monomer, oxidant, and reductant, respectively. The exponents x, y, and z were found to vary with the monomer feed ratio. researchgate.net

The activation energy (Ea) for the copolymerization also depends on the monomer composition. For instance, as the molar ratio of DMDAAC to AM increased from 1:9 to 5:5, the activation energy was observed to increase from 79.10 kJ/mol to 90.61 kJ/mol in the temperature range of 35–55°C. researchgate.net This indicates that a higher proportion of DADMAC in the monomer feed requires more energy to initiate and sustain the polymerization. researchgate.net

In the context of graft copolymerization onto lignin (B12514952), the presence of acrylamide has been found to be essential for the polymerization of DADMAC onto the lignin backbone. nih.govlakeheadu.ca The activation energies for the copolymerization of lignin-AM and lignin-DADMAC were determined to be 65.7 and 69.3 kJ/mol, respectively. nih.govlakeheadu.caacs.org The lower activation energy for AM suggests it reacts more readily. nih.govacs.org The steric hindrance of the DADMAC monomer is greater than that of AM, which facilitates the bridging performance of AM in the grafting process. nih.govlakeheadu.ca

Table 2: Kinetic Parameters for Acrylamide-Diallyldimethylammonium Chloride Copolymerization

ParameterValueConditionsSignificance
Reactivity Ratio (rDMDAAC)0.1445°CIndicates DADMAC radical prefers adding AM. researchgate.net
Reactivity Ratio (rAM)6.1145°CIndicates AM radical strongly prefers adding AM. researchgate.net
Activation Energy (Ea)79.10 kJ/molnDMDAAC:nAM = 1:9Increases with higher DADMAC content, indicating higher energy barrier for polymerization. researchgate.net
90.61 kJ/molnDMDAAC:nAM = 5:5

Copolymerization with Other Functional Monomers

DADMAC can be copolymerized with a variety of other functional monomers to create polymers with specific properties, such as those used in superabsorbent hydrogels or as graft copolymers on natural substrates.

Copolymers of N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and vinyl ether of monoethanolamine (VEMEA) have been synthesized via radical polymerization in an aqueous medium using ammonium persulfate as the initiator. researchgate.netnu.edu.kz The synthesis of these P(DADMAC-VEMEA) copolymers has been investigated across a broad range of monomer compositions at low conversion levels. researchgate.netnu.edu.kz The viscosity of the resulting copolymers is typically measured in a 1 M NaCl aqueous solution to characterize their hydrodynamic properties. researchgate.netnu.edu.kz These copolymers have shown potential as flocculating agents for purifying wastewater containing bentonite (B74815) clay particles. researchgate.netnu.edu.kz

DADMAC is a suitable monomer for the preparation of ion-exchangeable superabsorbent hydrogel copolymers due to its vinylic nature and the presence of a tertiary ammonium chloride salt group. mdpi.comresearchgate.netresearchgate.net These hydrogels can be synthesized using techniques such as gamma radiation, which is a simple and time-efficient method for producing pure hydrogels. mdpi.comnih.gov For instance, superabsorbent hydrogels composed of this compound, Acrylic acid, and (3-Acrylamidopropyl) trimethylammonium Chloride (DADMAC-AAc-APTAC) have been synthesized by applying varying doses of gamma radiation. mdpi.comnih.gov

The swelling capacity of these hydrogels is a critical property. In one study, a DADMAC-AAc-APTAC hydrogel synthesized with a 1:0.5:1 monomer composition ratio and a 2 kGy radiation dose exhibited an equilibrium swelling of 33483.48% of its dry weight. mdpi.comnih.gov The structure of these hydrogels is typically confirmed using FTIR and NMR spectroscopy, while their amorphous nature can be shown by X-ray diffraction (XRD). mdpi.comnih.gov Thermogravimetric analysis (TGA) is used to assess their thermal stability. mdpi.comnih.gov The swelling capacity of DADMAC-based hydrogels can be significantly high; for example, using N,N-methylene bis acrylamide (BIS) as a cross-linker, a maximum swelling capacity of 360 g/g of gel has been reported. mdpi.commdpi.com

Graft copolymerization of DADMAC onto natural polymers is a strategy to impart new functionalities to these biopolymers. For example, lignin, a complex natural polymer, has been copolymerized with acrylamide (AM) and DADMAC to create cationic, water-soluble flocculants. nih.govresearchgate.netnih.gov This free-radical polymerization is often carried out under acidic conditions with an initiator like sodium persulfate. researchgate.netnih.gov The optimal reaction conditions for producing a lignin-g-P(AM)-g-P(DADMAC) copolymer have been identified, leading to a product with significant solubility in aqueous solutions. researchgate.netnih.gov Under optimized conditions (AM/DADMAC/lignin molar ratio of 5.5:2.4:1, 90 °C, pH 2), the resulting copolymer had a charge density of 1.27 meq g⁻¹, a molecular weight of (1.33±0.08) ×10⁶, an AM grafting ratio of 112 wt%, and a DADMAC grafting ratio of 20 wt%. researchgate.netnih.gov

Similarly, guar (B607891) gum, a natural polysaccharide, has been modified by grafting poly(acrylamide-co-diallyldimethylammonium chloride) onto its backbone. ncsu.eduutas.edu.auresearchgate.net This novel fixative, GG-g-p(AM-co-DADMAC), has demonstrated effectiveness in adsorbing hydrophobic wood resin particles onto papermaking fiber surfaces. ncsu.eduutas.edu.auresearchgate.net The synthesis of this grafted polymer combines the colloidal stabilizing features of guar gum with the fixative properties of the synthetic copolymer p(AM-co-DADMAC). ncsu.eduresearchgate.net

Table 3: Graft Copolymerization of DADMAC onto Natural Polymers

Natural PolymerCo-monomerInitiatorKey Properties of Graft Copolymer
LigninAcrylamideSodium persulfateCationic, water-soluble, high molecular weight, effective flocculant. researchgate.netnih.gov
Guar GumAcrylamide-Effective fixative for hydrophobic wood resins in papermaking. ncsu.eduresearchgate.net

Tailoring Copolymer Properties through Monomer Ratios and Reaction Conditions

The functional characteristics of copolymers containing this compound (DADMAC) are intrinsically linked to their molecular architecture, which can be precisely controlled by manipulating the monomer feed ratios and the conditions under which the polymerization reaction occurs. Key variables such as the molar ratio of DADMAC to its comonomers, reaction temperature, type and concentration of initiator, and reaction time collectively determine the final copolymer's molecular weight, charge density, composition, and viscosity. researchgate.netresearchgate.net

The ratio of monomers in the initial reaction mixture is a primary determinant of the copolymer's final composition and, consequently, its properties. For instance, in the copolymerization of DADMAC with Acrylamide (AM), varying the molar ratio directly influences the charge density and molecular weight of the resulting polymer. Research has shown that utilizing a DADMAC to AM molar ratio of 20:80 can yield a cationic copolymer with specific viscosity and molecular weight characteristics. researchgate.net Similarly, in ternary systems involving lignin, AM, and DADMAC, a specific molar ratio was identified as optimal for achieving the highest possible monomer conversion. nih.govacs.org

Reaction conditions also play a critical role. Temperature, for example, affects the rate of polymerization and monomer conversion. In the copolymerization of lignin, AM, and DADMAC, increasing the reaction temperature generally improves the conversion rates for both AM and DADMAC. nih.govacs.org The choice and concentration of the initiator, such as a persulfate, also significantly impact the process, influencing both the reaction kinetics and the properties of the final product. researchgate.net The process can be engineered to maintain a constant comonomer ratio throughout the reaction, for example, through a semi-batch process where one monomer is added continuously, thereby ensuring a consistent copolymer composition. google.comgoogleapis.com

Influence of Compositional Drift on Copolymer Heterogeneity

In the widely studied DADMAC-Acrylamide (AM) system, the reactivity ratios are markedly different. The reactivity ratio for AM is reported to be between 6 and 7, while that for DADMAC is between 0.03 and 0.12. nih.govacs.org This large disparity indicates that the growing polymer radical chain preferentially adds an AM monomer over a DADMAC monomer. Consequently, AM is consumed much more rapidly from the monomer mixture, especially in the early stages of the polymerization. acs.org

As the reaction progresses, the monomer feed becomes depleted in the more reactive AM and enriched in the less reactive DADMAC. According to the Mayo-Lewis equation, this shift in the instantaneous monomer concentration leads to a corresponding drift in the instantaneous copolymer composition. wikipedia.org The copolymer chains formed at the beginning of the reaction are rich in acrylamide units, while those formed later, as the AM concentration diminishes, contain a progressively higher proportion of DADMAC. This leads to significant intermolecular heterogeneity (differences in composition between polymer chains) and can also result in intramolecular heterogeneity (a gradient of composition along a single polymer chain). This compositional variance across the polymer population affects the uniformity of properties like charge distribution and solubility. To counteract this, processes can be designed to maintain a constant monomer ratio during polymerization, thus producing a more chemically homogeneous copolymer. google.com

Optimization of Copolymerization for Specific Performance Attributes

The strategic optimization of DADMAC copolymerization is essential for developing polymers with performance attributes tailored for specific applications, ranging from water treatment and papermaking to personal care products. cpolymerchem.com The key parameters that can be fine-tuned are molecular weight and charge density, which are controlled by adjusting monomer ratios and reaction conditions like temperature and initiator concentration. researchgate.netresearchgate.net

For applications requiring strong flocculation and bridging, such as sludge dewatering or treating high-turbidity water, high-molecular-weight copolymers are desired. cpolymerchem.com These longer polymer chains are more effective at physically trapping and binding suspended particles into larger, more stable flocs. cpolymerchem.com Achieving high molecular weight typically involves careful control of initiator concentration and temperature to manage chain transfer and termination reactions. google.com

Conversely, for applications where charge neutralization is the primary mechanism, such as in drinking water purification or as a retention aid in some papermaking processes, low-to-medium molecular weight copolymers are often preferred. cpolymerchem.com These shorter, more mobile chains can more efficiently neutralize the surface charge of colloidal particles. cpolymerchem.com

An example of process optimization for a specific application is in the synthesis of P(DADMAC) for hair care formulations. researchgate.net In this context, the polymerization is optimized by adjusting initiator concentration and reaction temperature to produce a polymer with a specific molecular weight and viscosity that imparts desired conditioning properties to a shampoo. researchgate.net The goal is to achieve a balance that provides benefits like improved wet combability without causing undesirable build-up. The synthesis can be further tailored by creating crosslinked structures, for instance by copolymerizing DADMAC with a crosslinking agent, to produce superabsorbent hydrogels for specialized applications. researchgate.net

The following tables present data from research studies, illustrating the effect of reaction conditions on copolymer properties.

Temperature (°C)Acrylamide (AM) Conversion (%)This compound (DADMAC) Conversion (%)
60~95~42
75~95~42
85~96~68
Data derived from a study on the copolymerization of lignin, AM, and DADMAC, showing the effect of temperature on the final conversion of each monomer. nih.govacs.org
DADMAC:AM Molar RatioInitiator Concentration (%)Reaction Temperature (°C)Reaction Time (h)Final Copolymer Viscosity (cp)Number Average Molecular Weight (Mn) (Da)
20:800.570518,43615,936
Data from an optimization study of DADMAC and AM copolymerization, showing the properties of the resulting copolymer under specific reaction conditions. researchgate.net

Mechanistic Studies of Poly Diallyldimethylammonium Chloride Interactions and Reactivity

Coagulation and Flocculation Mechanisms in Water Treatment Systems

The application of pDADMAC in water treatment is primarily centered on its ability to act as a coagulant and flocculant. polydadmac.com It effectively destabilizes colloidal suspensions, leading to the formation of larger aggregates, or flocs, that can be easily separated from the water. polydadmac.comyuncangchemical.com The underlying mechanisms of this process are multifaceted, involving intricate electrochemical and physical interactions between the polymer chains and the suspended particles.

The primary mechanism by which pDADMAC initiates coagulation is charge neutralization. yuncangchemical.comnbinno.com In typical raw water sources, colloidal particles such as clays (B1170129), silts, and organic matter possess a net negative surface charge, which creates repulsive electrostatic forces that prevent them from aggregating and settling. nbinno.comyuncangchemical.com As a strong cationic polyelectrolyte, pDADMAC possesses a high density of positive charges along its polymer backbone. nbinno.com When introduced into the water, these positively charged quaternary ammonium (B1175870) groups interact with and neutralize the negative charges on the colloidal particles. nbinno.comyuncangchemical.com This reduction in electrostatic repulsion allows the van der Waals forces of attraction to become dominant, enabling the particles to approach each other and form initial microflocs. nbinno.com

In addition to charge neutralization, the long-chain molecular structure of pDADMAC facilitates a phenomenon known as bridging adsorption. yuncangchemical.comnbinno.com Polymer chains can adsorb onto the surface of multiple destabilized particles simultaneously, creating physical bridges between them. nbinno.com This bridging action effectively draws the smaller microflocs together, forming larger, more robust macroflocs that are more readily removed by sedimentation or filtration. nbinno.com The effectiveness of bridging is often dependent on the molecular weight of the pDADMAC used, with higher molecular weight polymers generally promoting more effective bridging. researchgate.net

The stability of a colloidal system is largely determined by the balance of repulsive and attractive forces between the suspended particles. As discussed, the negative surface charge of most colloids in water creates a significant energy barrier to aggregation. nbinno.com The introduction of pDADMAC fundamentally alters this balance by neutralizing the surface charges, thereby destabilizing the colloidal dispersion. yuncangchemical.comnbinno.com

Once the electrostatic repulsion is overcome, the process of particle aggregation can proceed. The initial phase of aggregation, driven by charge neutralization, leads to the formation of small, primary aggregates. The subsequent and more significant growth of these aggregates into larger flocs is then largely driven by the bridging mechanism, where the polymer chains physically link the primary particles. nbinno.com The interplay between charge neutralization and bridging is crucial for effective flocculation and the subsequent clarification of the water. nbinno.comresearchgate.net

Poly(Diallyldimethylammonium Chloride) Degradation Pathways

While pDADMAC is valued for its performance in water treatment, its chemical stability and potential degradation pathways are important considerations. The degradation of the polymer can be influenced by a variety of factors including pH, temperature, and exposure to ultraviolet (UV) radiation and microbial activity. mdpi.com

pDADMAC is generally considered to be stable over a wide pH range. irochemical.com However, its degradation, particularly in the context of disinfection by-product formation, can be significantly influenced by pH. Research has shown that the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, from the reaction of pDADMAC with chloramine (B81541) is highly pH-dependent. researchgate.netroyalsocietypublishing.org The degradation of the polymer's quaternary ammonium ring group leads to the release of dimethylamine (B145610) (DMA), a precursor to NDMA. royalsocietypublishing.orgacs.org Studies have indicated that the highest formation of NDMA from pDADMAC occurs at a pH near 7. researchgate.netroyalsocietypublishing.org At this pH, conditions are optimal for the reaction between the released DMA and dichloramine, a species present during chloramination. researchgate.netroyalsocietypublishing.org

The stability of polyelectrolyte multilayer membranes composed of pDADMAC and poly(styrenesulfonate) (PSS) has been demonstrated under extreme acidic (pH ~0) and basic (pH ~14) conditions for extended periods, highlighting the inherent chemical resistance of the pDADMAC backbone itself. researchgate.net However, when combined with weak polyelectrolytes like poly(acrylic acid) (PAA), the stability at extreme pH is compromised. researchgate.net

Thermal stability is a critical parameter for the storage and application of pDADMAC. Thermogravimetric analysis (TGA) has revealed that the thermal degradation of pDADMAC occurs in two distinct stages. researchgate.netresearchgate.net The first stage of decomposition is followed by a second stage at higher temperatures. researchgate.netresearchgate.net The activation energy (Ea) for these decomposition steps has been found to increase with the molecular weight of the polymer, indicating that higher molecular weight pDADMAC is more thermally stable. tandfonline.comgonzaga.edu Crosslinked pDADMAC exhibits greater thermal stability compared to its linear counterparts. tandfonline.comgonzaga.edu

Table 1: Thermal Decomposition Activation Energies of pDADMAC with Varying Molecular Weights

Molecular Weight (Mw x 106 g/mol)Decomposition Step I Activation Energy (Ea, kJ/mol)Decomposition Step II Activation Energy (Ea, kJ/mol)
0.285083.42163.63
1.14498.53223.68

Data sourced from studies on the thermal stability of poly(this compound). tandfonline.comgonzaga.edu

Exposure to UV radiation is another factor that can influence the stability of pDADMAC. Stability studies have shown that the polymer structure is affected by UV radiation, which can lead to changes in its molecular weight and composition. Ozonation, which can involve the generation of hydroxyl radicals similar to some UV processes, has been shown to degrade the quaternary ammonium ring groups of pDADMAC, leading to the release of secondary amines. acs.org

The biological degradation of synthetic polymers like pDADMAC is a complex process. While specific pathways for the complete microbial degradation of pDADMAC are not extensively detailed in the provided search results, it is known that the polymer can undergo biological reactions. mdpi.com For instance, it has been noted that pDADMAC can be partially oxidized to nitrate (B79036) (NO₃⁻) through biological processes. mdpi.com The degradation of pDADMAC can also be influenced by microbial activity in processes such as biological activated carbon (BAC) filtration, which has been shown to be effective in removing NDMA, a degradation-related product of pDADMAC. researchgate.net The efficiency of NDMA removal in such systems is often linked to elevated microbial activity. researchgate.net

Byproduct Formation during Water Disinfection Processes

The use of Poly(this compound) (PolyDADMAC) in water treatment, while effective for coagulation, can lead to the formation of undesirable disinfection byproducts (DBPs). Mechanistic studies have focused on understanding the chemical transformations PolyDADMAC undergoes during common disinfection processes like chloramination and ozonation, which can result in the generation of harmful compounds.

N-Nitrosodimethylamine (NDMA) Formation from Poly(this compound) under Chloramination

PolyDADMAC has been identified as a significant precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during the chloramination process. The interaction between PolyDADMAC and chloramine, a disinfectant formed from the reaction of chlorine and ammonia, can lead to the generation of NDMA.

Several factors have been found to influence the formation of NDMA from PolyDADMAC during chloramination. These include pH, the presence of bromide, and the concentration of natural organic matter (NOM). Research indicates that NDMA formation from PolyDADMAC degradation during chloramination is comparable between pH 6 and 8, with lower formation at pH 5 and 9. royalsocietypublishing.org The presence of bromide in water can significantly enhance NDMA formation across various pH levels. royalsocietypublishing.orgresearchgate.net This is attributed to the formation of bromochloramine, which is a more potent nitrosating agent than monochloramine or dichloramine. royalsocietypublishing.orgresearchgate.net Conversely, the presence of natural organic matter has been shown to decrease NDMA formation from PolyDADMAC. royalsocietypublishing.orgresearchgate.net

The following table summarizes the influence of various factors on NDMA formation from PolyDADMAC during chloramination based on an orthogonal experimental design.

This table illustrates the relative influence of different factors on NDMA formation, with a higher range indicating a more significant impact.

Ozonation Effects on Poly(this compound) and Dimethylamine Release

Ozonation is another disinfection process that can interact with PolyDADMAC, leading to the formation of NDMA precursors and NDMA itself. acs.orgnih.govsigmaaldrich.com Studies have shown that upon ozonation, PolyDADMAC can yield the highest amount of NDMA compared to other water treatment polymers like polyamines and cationic polyacrylamides. acs.orgnih.govsigmaaldrich.comacs.org

The primary mechanism involves the degradation of the PolyDADMAC structure by ozone, which leads to the release of dimethylamine (DMA). acs.orgnih.govsigmaaldrich.comresearchgate.net DMA is a well-known and potent precursor to NDMA. The formation of NDMA is directly correlated with the degradation of PolyDADMAC and the subsequent release of DMA. acs.orgnih.govsigmaaldrich.comresearchgate.net Hydroxyl radicals, which are generated from ozone, play a crucial role in the breakdown of the quaternary ammonium ring groups within the PolyDADMAC structure, facilitating the release of the secondary amine, DMA. acs.orgnih.govsigmaaldrich.comresearchgate.net While the contact of PolyDADMAC with ozone leads to the release of the more potent NDMA precursor DMA, the actual yield of NDMA under typical drinking water treatment conditions may not be significant due to a low conversion rate. acs.orgnih.govsigmaaldrich.com

Reaction Kinetics and Mechanistic Pathways of NDMA Formation

The kinetics of NDMA formation from PolyDADMAC during chloramination are observed to be slow, with reactions potentially continuing for several days. gatech.edu

During ozonation, the formation of NDMA from PolyDADMAC is intricately linked to the release of DMA. acs.org The mechanistic pathway involves the ozonation of the released DMA. While ozonation of DMA produces byproducts like nitrite (B80452) and formaldehyde, the contribution of the formaldehyde-enhanced nitrosation pathway to NDMA formation is considered insignificant. acs.orgnih.govsigmaaldrich.comresearchgate.net Instead, the reaction of hydroxylamine, another ozonation product of DMA, with DMA in the presence of ozone is considered a critical step in the formation of NDMA during this process. acs.orgnih.govsigmaaldrich.comresearchgate.net

Surface Interactions and Adsorption Studies

The cationic nature of PolyDADMAC governs its interaction with various surfaces and compounds present in water and industrial processes. Understanding these interactions is crucial for optimizing its application and mitigating potential downstream effects.

Adsorption of Poly(this compound) onto Cellulose (B213188) Surfaces

PolyDADMAC is utilized in industries that process cellulose-based materials, such as paper manufacturing, to enhance product properties. nih.gov Its adsorption onto cellulose surfaces is a key aspect of its functionality. Studies using techniques like surface plasmon resonance spectroscopy have elucidated the factors influencing this adsorption. nih.gov

The molecular weight of PolyDADMAC and the ionic strength of the solution significantly affect its adsorption onto cellulose. nih.gov In the absence of electrolytes, the adsorption is independent of molecular weight and results in a monolayer-type coverage. nih.gov At moderate ionic strengths, increased coiling of the polymer chains leads to an increase in adsorption. nih.gov However, at high ionic strengths, electrostatic shielding causes a reduction in the adsorption of PolyDADMAC. nih.gov The characteristics of the cellulose substrate, such as its surface charge and roughness, also play a role, with higher adsorbed amounts observed on surfaces with a more negative zeta potential and greater roughness. nih.gov Furthermore, research has shown that PolyDADMAC can significantly improve the adsorption of enzymes like cellulase (B1617823) onto pulp fibers. nih.gov Low molecular weight PolyDADMAC is more effective in this regard as it can penetrate the fiber pores, whereas high molecular weight variants tend to remain on the fiber surfaces. nih.gov

Interaction with Anionic Surfactants in Aqueous Solutions

PolyDADMAC, being a cationic polyelectrolyte, readily interacts with anionic surfactants in aqueous solutions. These interactions have been studied using various techniques, including tensiometry, turbidimetry, and calorimetry. nih.govacs.orgresearchgate.net The interaction between PolyDADMAC and anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS), sodium dodecylbenzenesulfonate, and sodium N-dodecanoylsarcosinate leads to the formation of complexes. nih.govacs.orgresearchgate.net

Initially, the interaction induces the formation of small micelles of the surfactant. nih.gov This process can lead to the formation of coacervates, which are aggregates that can initially grow in the aqueous medium and then disintegrate into smaller species as the surfactant concentration increases. nih.govresearchgate.net The nature of the head group of the anionic surfactant influences the interaction process. nih.gov The interaction between PolyDADMAC and SDS has been described in terms of two critical aggregation concentrations (CAC). The first CAC corresponds to the intramolecular critical micellization of SDS within a single polymer chain. researchgate.net

The following table presents a summary of the observed interactions between PolyDADMAC and various anionic surfactants.

Applications in Municipal and Industrial Water Treatment

Poly(this compound), commonly known as PolyDADMAC, is a cationic polymer widely utilized in municipal and industrial water treatment due to its high charge density and efficacy as a coagulant and flocculant. polydadmac.comwikipedia.org Its application spans various stages of water purification, from initial clarification to sludge management.

PolyDADMAC functions as a primary organic coagulant, effectively neutralizing the negative charges of colloidal and suspended particles present in water. nbinno.comnbinno.com This charge neutralization destabilizes the particles, allowing them to aggregate into larger flocs. polydadmac.comnhmrc.gov.au The primary mechanisms of action are charge neutralization and bridging, where the long polymer chains of PolyDADMAC adsorb to and connect multiple particles, forming larger, more stable flocs. yuncangchemical.comresearchgate.net

Its efficacy extends to the removal of various contaminants, including suspended solids, turbidity, color, and organic substances. polydadmac.comamazon-chem.cn Unlike traditional inorganic coagulants such as aluminum sulfate (alum) or ferric chloride, PolyDADMAC can be effective over a broad pH range and may reduce the total volume of sludge produced. nbinno.comnbinno.com Research has shown its effectiveness in treating different types of water, including drinking water, wastewater, and industrial process water. nhmrc.gov.auatamankimya.com In drinking water treatment, it is used for clarification by removing contaminants like clay and silt. polydadmac.com In industrial wastewater, it aids in the removal of suspended solids, emulsified oils, and heavy metals. polydadmac.com

The performance of PolyDADMAC as a coagulant can be influenced by its molecular weight. Studies have indicated that the effectiveness of PolyDADMAC in coagulating suspended matter in pulp and paper mill wastewater increases with higher molecular mass. researchgate.net

Table 1: Performance of PolyDADMAC in Turbidity Removal After Algae Growth
CoagulantTurbidity Removal Efficiency
AlumModerate
PAC (Polyaluminum Chloride)Good
PolyDADMAC (Low Molecular Weight)Superior
PolyDADMAC (High Molecular Weight)Poor (though floc size is large)
Data derived from studies on coagulant efficiency in raw water with high algal content. eeer.org

Achieving optimal performance with PolyDADMAC requires careful control of its dosage. The ideal dosage is highly dependent on the specific characteristics of the water being treated, including the concentration and nature of suspended particles, organic content, and pH. yuncangchemical.comniranchemical.com Jar testing is a standard method used to determine the appropriate dosage for a particular water source. nhmrc.gov.auwisa.org.za

Several factors can influence the efficacy of PolyDADMAC and the optimal dosing strategy:

pH: PolyDADMAC is known to be effective across a wide pH range, which can reduce the need for pH adjustment chemicals. nbinno.comnbinno.com However, extreme pH values can affect its stability and performance. Studies on the formation of disinfection byproducts have shown that pH is a critical factor, with the highest formation of N-nitrosodimethylamine (NDMA) from PolyDADMAC degradation occurring around pH 7. nih.gov

Water Chemistry: The presence of other substances, such as natural organic matter (NOM) and bromide ions, can impact PolyDADMAC's performance and the formation of byproducts. nih.gov

Overdosing: Applying an excessive concentration of the polymer can be counterproductive. It can lead to the restabilization of particles due to charge reversal, which adversely affects coagulation and filtration processes. nhmrc.gov.auresearchgate.net

Proper dosing not only ensures effective water clarification but also minimizes residual polymer in the treated water, which is important as residues can contribute to membrane fouling in subsequent filtration stages and the formation of undesirable disinfection byproducts. researchgate.netmdpi.com

Table 2: Factors Influencing NDMA Formation from PolyDADMAC
FactorImpact on NDMA FormationNote
pHMost significant factorHighest formation occurred near pH 7-8. nih.gov
BromideEnhances formationSignificantly enhanced at all pH values. nih.gov
Natural Organic Matter (NOM)Reduces formationFormation was 41.7% lower in the presence of NOM. nih.gov
Ammonia ConcentrationVariableMaximal NDMA formation occurred at 0 mg/L ammonia. nih.gov
Monochloramine DoseVariableMaximal NDMA formation occurred at 10 mg/L as Cl2. nih.gov
Data from orthogonal and single-factor experiments on NDMA formation during chloramination. nih.gov

PolyDADMAC is highly effective in sludge conditioning and dewatering, a critical process in wastewater treatment for reducing the final volume of sludge for disposal. polydadmac.comnbinno.com Its high cationic charge density allows it to bind effectively with negatively charged particles in the sludge. polydadmac.com

PolyDADMAC exhibits antimicrobial properties, functioning as a disinfectant by inactivating various microorganisms. irochemical.comscispace.com The primary mechanism of its antimicrobial action begins with the adsorption of the positively charged polymer onto the negatively charged surface of microbial cells. nih.gov This electrostatic interaction is a crucial first step. nih.gov

Following adsorption, the polymer is believed to disrupt the cell membrane, increasing its permeability. nih.govresearchgate.net This disruption leads to the leakage of intracellular components and ultimately results in cell death. nih.gov Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. researchgate.netnih.gov The time required for cell inactivation is correlated with the rate of polymer adsorption onto the cell surface. nih.gov There is typically a time lag of 5 to 10 minutes between the adsorption of PolyDADMAC and the observed cell death. nih.gov

The mobility of the polymer chains is a key factor in its antimicrobial efficacy. Free, unimmobilized PolyDADMAC generally shows higher antimicrobial activity compared to when it is immobilized on a surface, as mobility allows for better access to and interaction with the microbial cell wall and membrane. scispace.comnih.gov

In industrial water systems, such as cooling towers and boilers, PolyDADMAC is used to help prevent issues like scaling and corrosion. yuncangchemical.com By effectively coagulating and removing suspended particles and organic matter, it reduces the availability of materials that can form deposits and scale on equipment surfaces. iropolymer.com Its role in controlling microbial growth also contributes to the prevention of biofouling and biofilm formation, which are often precursors to corrosion and can impede heat transfer efficiency. The application of PolyDADMAC helps maintain the cleanliness and operational efficiency of water infrastructure. yuncangchemical.com

Role in Pulp and Paper Manufacturing Processes

PolyDADMAC is a multifunctional additive in the pulp and paper industry, where it is used to enhance both the efficiency of the manufacturing process and the quality of the final product. amazon-chem.cnangchaochem.com Its primary roles are as a retention aid, drainage aid, and a fixative for controlling anionic trash. wikipedia.orgatamankimya.com

As a retention aid, PolyDADMAC improves the retention of fine fibers, fillers (like kaolin (B608303) and calcium carbonate), and other additives in the paper sheet during formation. amazon-chem.cnangchaochem.com This is achieved by neutralizing the negative charges of these components and binding them to the cellulose fibers. amazon-chem.cn Improved retention leads to better raw material utilization, reduced solids loss in the white water, and a more uniform paper sheet. amazon-chem.cnwaterpurifyingchemicals.com

It also functions as a drainage aid by promoting the formation of larger flocs, which allows water to drain more quickly from the paper web on the machine wire. amazon-chem.cnwaterpurifyingchemicals.com This can lead to increased machine speeds and reduced energy consumption in the drying section. amazon-chem.cnwaterpurifyingchemicals.com

Furthermore, PolyDADMAC is crucial for controlling "anionic trash," which consists of dissolved and colloidal substances like hemicelluloses, lignin (B12514952) fragments, and pitch released from the pulp. amazon-chem.cnangchaochem.com These negatively charged substances can interfere with the effectiveness of other chemical additives and cause deposits on machinery. angchaochem.com PolyDADMAC acts as a fixative, neutralizing these substances and attaching them to the fibers, thereby improving machine runnability and cleanliness. amazon-chem.cn In some applications, it can also contribute to improved paper strength properties. angchaochem.com

Enhancement of Retention and Drainage in Papermaking

Poly(this compound), commonly referred to as PolyDADMAC, is a cationic polymer extensively utilized in the papermaking industry as a highly effective retention and drainage aid. nbinno.com Its primary function is to improve the retention of fine fibers, fillers, and other particulate matter within the paper sheet during its formation. amazon-chem.cnlansenchems.com The mechanism of action is rooted in its high cationic charge density, which allows it to neutralize the anionic charges present on cellulose fibers, fillers, and dissolved and colloidal substances, often referred to as "anionic trash." nbinno.comamazon-chem.cn

Table 1: Effects of PolyDADMAC on Papermaking Parameters

ParameterEffect of PolyDADMAC AdditionMechanism of ActionReference
First Pass Retention Increased retention of fibers and fillersCharge neutralization and flocculation of anionic particles lansenchems.comamazon-chem.cn
Drainage Rate Increased dewatering speedFormation of larger, more porous flocs nbinno.comamazon-chem.cn
White Water Solids Decreased concentration of solidsImproved retention of fines and fillers in the paper sheet
Machine Runnability Improved stability and reduced depositsControl of anionic trash and pitch amazon-chem.cnamazon-chem.cn
Energy Consumption Reduced energy in the drying sectionEnhanced water removal in forming and pressing nbinno.com

Application as a Fixative for Wood Resins and Anionic Substances

In the pulp and paper industry, the accumulation of wood resins, commonly known as pitch, and other anionic substances can lead to significant operational problems, including the formation of deposits on machinery, reduced product quality, and increased downtime. amazon-chem.cn PolyDADMAC serves as an effective fixative to control these detrimental substances. amazon-chem.cn Its high cationic charge density enables it to interact with and neutralize a wide range of anionic materials, including wood resins, lignins, and hemicelluloses. amazon-chem.cn

The primary mechanism of action as a fixative involves the electrostatic attraction between the cationic polymer and the negatively charged colloidal particles of wood resin and other anionic trash. amazon-chem.cn By adsorbing onto the surface of these particles, PolyDADMAC neutralizes their charge, preventing them from agglomerating and depositing on papermaking equipment. amazon-chem.cn Instead, the neutralized particles are fixed to the surfaces of the pulp fibers and are ultimately incorporated into the paper sheet in a finely dispersed and non-tacky form. amazon-chem.cn

Development of Conductive Paper utilizing Poly(this compound)

Recent research has explored the use of Poly(this compound) in the development of functional papers with enhanced electrical conductivity. One notable study demonstrated the fabrication of a flexible and conductive buckypaper composed of reduced graphene oxide (rGO) and PolyDADMAC. ingentaconnect.com In this application, the polymer serves a dual role, acting as both a reducing agent for graphene oxide and as a molecular "glue" that binds the rGO nanosheets together. ingentaconnect.com

The process involves the incorporation of PolyDADMAC into a dispersion of graphite (B72142) oxide, where it facilitates the reduction of the graphene oxide to rGO. This chemical reduction, coupled with a low-temperature annealing process, was found to restore the sp2 structure of the graphene, which is crucial for electrical conductivity. ingentaconnect.com Furthermore, the adsorbed PolyDADMAC chemically dopes the rGO, which significantly increases the density of free charge carriers and further enhances the electrical conductivity of the resulting paper. ingentaconnect.com

The resulting rGO-PolyDADMAC buckypaper exhibited a substantial decrease in sheet resistance, reaching values as low as approximately 100 Ω/sq. ingentaconnect.com This represents a reduction of six orders of magnitude compared to the resistance of the graphene oxide paper before the reduction and annealing process. ingentaconnect.com The use of PolyDADMAC in this process also helps to preserve the structural integrity and mechanical flexibility of the paper, overcoming the fragility issues often associated with high-temperature annealing methods. ingentaconnect.com

Table 2: Properties of rGO-PolyDADMAC Conductive Paper

PropertyValueSignificanceReference
Sheet Resistance ~100 Ω/sqHighly conductive, suitable for electronic applications ingentaconnect.com
Reduction in Resistance Six orders of magnitude (compared to GO-BP)Demonstrates the effectiveness of the PolyDADMAC-induced reduction ingentaconnect.com
Mechanical Properties Flexible and structurally integralOvercomes fragility issues of traditional high-temperature annealing ingentaconnect.com
Role of PolyDADMAC Reducing agent and molecular binderDual functionality is key to the material's properties ingentaconnect.com

Advanced Functionalization in Textile Industries

Poly(this compound) as a Dye Fixative and Leveling Agent

PolyDADMAC is widely employed in the textile industry as a formaldehyde-free cationic dye-fixing agent, particularly for improving the fastness properties of reactive and direct dyes on cellulosic fibers like cotton. sarex.commjcce.org.mk The mechanism of its function is based on the electrostatic interaction between the cationic polymer and the anionic dye molecules. sarex.commjcce.org.mk The polymer forms a complex with the dye, effectively locking it onto the fiber and reducing its tendency to migrate or be washed out during laundering. polydadmac.com

The application of PolyDADMAC as a post-treatment for dyed fabrics has been shown to significantly improve wash fastness, as well as wet and dry rubbing fastness. fao.orgmjcce.org.mk Studies have investigated the influence of the polymer's molecular weight and structure on its dye-fixing performance. Research has indicated that slightly cross-linked PolyDADMACs with optimized intrinsic viscosities can exhibit superior dye-fixing capabilities compared to their linear counterparts and other commercial fixing agents. fao.orgmjcce.org.mk This is attributed to a favorable balance between the polymer's structure and its ability to interact with both the dye and the fabric. mjcce.org.mk

In addition to its role as a fixative, PolyDADMAC can also act as a leveling agent. By neutralizing negative charges on the surface of the fabric, it can promote a more uniform uptake and penetration of dyestuffs into the fibers. polydadmac.com This leads to more even and consistent coloring of the textile material. polydadmac.com

Antimicrobial Treatment of Fabrics via Graft Polymerization of this compound

The inherent antimicrobial properties of quaternary ammonium compounds have led to the investigation of this compound (DADMAC) for the functionalization of textiles to impart biocidal activity. A promising approach for creating durable antimicrobial fabrics involves the graft polymerization of DADMAC onto the textile substrate. researchgate.net This technique creates a covalent bond between the polymer and the fabric, resulting in a long-lasting antimicrobial effect that is resistant to leaching and washing.

One study successfully demonstrated the graft polymerization of DADMAC onto a 50/50 Nylon-Cotton (NyCo) blend fabric using atmospheric pressure glow discharge plasma. researchgate.net This method induces free radical chain polymerization of the DADMAC monomer, creating a grafted polymer network on the fabric's surface. The inclusion of a cross-linking agent, such as pentaerythritol (B129877) tetraacrylate (PETA), can further enhance the durability and cross-linked nature of the polymer network. researchgate.net

The resulting PolyDADMAC-grafted fabric exhibited a significant reduction in bacterial activity, with tests showing a 99.9% reduction against both Klebsiella pneumoniae and Staphylococcus aureus. researchgate.net This method provides a means to confer self-detoxifying and antimicrobial properties to textiles, which is of particular interest for applications in military uniforms, medical textiles, and other areas where hygiene and protection against microbial contamination are critical. researchgate.netresearchgate.net

Utility in Oil and Gas Exploration and Production

This compound and its polymer, PolyDADMAC, have found multiple applications in the oil and gas industry due to their cationic nature and ability to interact with various components of drilling and production fluids. polydadmac.com These applications are critical for optimizing efficiency, maintaining wellbore stability, and managing produced fluids.

One of the primary uses of PolyDADMAC in this sector is as a clay stabilizer . polydadmac.com In oil reservoirs, the swelling of clays can cause significant damage to the formation's permeability, thereby impeding oil and gas recovery. PolyDADMAC can adsorb onto the surfaces of clay particles, mitigating their swelling and migration, which helps to maintain the integrity of the formation. polydadmac.com

In drilling fluids , PolyDADMAC can be used as an additive to enhance viscosity and improve filtration properties. polydadmac.com This contributes to better wellbore stability and reduces the loss of fluid into the surrounding formation. polydadmac.com

For oil/water separation , the high charge density of PolyDADMAC makes it an effective coagulant and flocculant for treating produced water. polydadmac.com It helps to destabilize and agglomerate emulsified oil droplets, facilitating their separation from the water phase. polydadmac.com

Other applications of PolyDADMAC in the oil and gas industry include:

Scale inhibition : It can prevent the formation of mineral scale deposits in pipes (B44673) and production equipment. polydadmac.com

Corrosion control : By neutralizing acidic components in produced water, it can help to reduce corrosion in pipelines and other metal infrastructure. polydadmac.com

Waste management : It aids in the dewatering of sludge generated during oilfield operations, making it easier to handle and dispose of. polydadmac.com

Table 3: Applications of this compound in the Oil and Gas Industry

ApplicationFunctionMechanismReference
Clay Stabilization Prevents clay swelling and migrationAdsorption onto clay surfaces, neutralizing charge polydadmac.com
Drilling Fluids Enhances viscosity and filtration controlPolymer chain interactions and particle bridging polydadmac.com
Oil/Water Separation Coagulation and flocculation of emulsified oilCharge neutralization of oil droplets polydadmac.com
Scale Inhibition Prevents mineral deposit formationInterference with crystal growth polydadmac.com
Corrosion Control Reduces corrosion of metal equipmentNeutralization of acidic components polydadmac.com
Sludge Dewatering Aids in water removal from waste sludgeFlocculation of solid particles polydadmac.com

An in-depth examination of this compound (DADMAC) reveals its significant role in a variety of specialized industrial and consumer applications. The polymerization of this cationic monomer yields Poly(this compound), or PolyDADMAC, a polymer distinguished by its high charge density and water solubility. These characteristics are fundamental to its performance in systems ranging from oilfield operations to personal care formulations. This article explores the functional applications and performance of DADMAC-based polymers in these specialized contexts.

Environmental Implications and Risk Assessment of Poly Diallyldimethylammonium Chloride

Environmental Fate and Persistence of Diallyldimethylammonium Chloride and Poly(this compound)

The environmental behavior of Poly-DADMAC and its monomer, this compound (DADMAC), is dictated by their distinct physical and chemical properties. The high cationic charge density of the polymer and the smaller, more mobile nature of the monomer lead to different pathways and persistence in the environment.

A definitive environmental half-life for Poly-DADMAC in water and soil is not well-established in scientific literature. researchgate.net This is largely due to the complex interactions of this large, charged polymer with environmental matrices. Due to its high molecular weight and strong positive charge, Poly-DADMAC is not expected to be readily biodegradable. heritagesystemsinc.com Its fate is primarily governed by strong adsorption to negatively charged particles such as clays (B1170129), silts, and natural organic matter present in soil and aquatic sediments. mdpi.comnih.gov This strong binding significantly reduces its mobility and bioavailability. Once bound to sludge and sediments, its degradation is expected to be very slow.

In contrast, the monomer DADMAC is predicted to have a much shorter persistence in the environment. Studies suggest that DADMAC is likely to remain in water and soil for less than 60 days. researchgate.netheritagesystemsinc.com Due to its large molecular size, Poly-DADMAC itself is not expected to bioaccumulate in the tissues of organisms. mdpi.com

CompoundEnvironmental CompartmentPredicted Persistence/Half-LifeNotes
Poly(this compound) (Poly-DADMAC) Water & SoilLong; specific half-life not well-established.Persistence is due to strong adsorption to solids and resistance to biodegradation. Not expected to bioaccumulate. researchgate.netmdpi.com
This compound (DADMAC) Water & Soil< 60 daysMonomer is more mobile and less persistent than the polymer. researchgate.netheritagesystemsinc.com

The monitoring of residual Poly-DADMAC in treated water is crucial for both process optimization and environmental protection. Several analytical methods have been developed for its detection at low concentrations. One such method is reversed-phase ion-pair chromatography coupled with mass spectrometry (RP-IPC-MS), which allows for the quantification of the DADMAC monomer at ultra-trace levels without extensive sample pretreatment. mdpi.com This method has been used to detect DADMAC in drinking water samples, with concentrations found to range from 1.2 to 3.8 µg/L. mdpi.com

Another approach for detecting the polymer involves an epoxidation reaction followed by analysis with a UV-Vis spectrophotometer. This method has a reported detection limit of 2.1 x 10⁻⁴ mg/L, making it suitable for trace analysis in treated waters. jsmcentral.org Studies monitoring drinking water treatment plants have found that while the influent water may have higher concentrations, the residual levels of Poly-DADMAC in the final treated drinking water are typically low, often on average around 2.37 µg/L, which is compliant with the international limit of ≤50 µg/L. researchgate.neteuropa.eu

Analytical MethodTarget AnalyteApplicationReported Detection/Quantification Limit
Reversed-Phase Ion-Pair Chromatography-Mass Spectrometry (RP-IPC-MS) DADMAC MonomerDrinking WaterLOQ: 0.42 µg/L; LOD: 0.12 µg/L mdpi.com
Epoxidation followed by UV-Vis Spectrophotometry Poly-DADMAC PolymerTreated Water2.1 x 10⁻⁴ mg/L jsmcentral.org

Formation and Mitigation of Disinfection Byproducts in Treated Water

A significant environmental concern associated with the use of Poly-DADMAC in water treatment is its potential to act as a precursor for the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during chloramination. santos.comoasis-lmc.org

The formation of NDMA from Poly-DADMAC is a complex process influenced by a variety of water quality parameters and operational conditions. Research has identified several key factors:

pH: The pH of the water is a critical factor, with the highest NDMA formation from Poly-DADMAC typically occurring at a pH near 7. This is attributed to the degradation of the polymer and the speciation of chloramines, particularly the importance of dichloramine (NHCl₂). researchgate.neteuropa.eusantos.com

Bromide: The presence of bromide ions in water can significantly enhance NDMA formation at all pH levels. Bromide reacts with monochloramine to form bromochloramine, which is a more potent precursor to NDMA. europa.eusantos.com

Natural Organic Matter (NOM): The interaction with NOM is complex. While NOM itself can be an NDMA precursor, its presence can also decrease NDMA formation from Poly-DADMAC by competing for disinfectants. One study reported a 41.7% lower NDMA formation from the polymer in the presence of NOM. europa.eusantos.com

Monochloramine Dose: Higher doses of monochloramine generally lead to increased NDMA formation from Poly-DADMAC. researchgate.net

Polymer Characteristics: Low molecular weight fractions within the Poly-DADMAC formulation have been identified as being more reactive and contributing disproportionately to NDMA formation.

FactorInfluence on NDMA FormationMechanism/Note
pH Optimal formation around pH 7. researchgate.neteuropa.eusantos.comRelated to polymer degradation and dichloramine availability.
Bromide Enhances formation. europa.eusantos.comFormation of more reactive bromochloramine.
Natural Organic Matter (NOM) Can decrease formation from Poly-DADMAC. europa.eusantos.comCompetition for disinfectants.
Monochloramine Dose Increased dose leads to increased formation. researchgate.netMore reactant available for NDMA formation pathways.
Low Molecular Weight Fractions Higher reactivity and contribution to formation.These fractions are more potent NDMA precursors.

To address the issue of NDMA formation, several strategies have been developed, focusing on either modifying the Poly-DADMAC structure or removing the most problematic components of the polymer mixture.

One approach involves the purification of Poly-DADMAC to remove the low-molecular-weight fractions (<10 kDa) that are highly reactive in forming NDMA. Studies have shown that using a purified, higher-molecular-weight Poly-DADMAC can reduce NDMA formation by over 50% without negatively impacting its coagulation efficiency. mdpi.com

Another strategy is the chemical modification of the polymer . This can be achieved by:

Methylation: Treating the polymer with an alkylating agent like methyl iodide converts the tertiary amine groups, which are NDMA precursors, into more stable quaternary ammonium (B1175870) groups that are less reactive with chloramines. This has been shown to reduce NDMA formation by approximately 75%. researchgate.net

Synthesis of alternative polymers: Developing polymers with different functional groups, such as dipropylamino (DPA) substituents, can eliminate the formation of NDMA. While these DPA-based polymers can form other nitrosamines like N-nitrosodipropylamine, this compound is considered less carcinogenic and is formed at much lower yields. researchgate.net

StrategyDescriptionEfficacy in Reducing NDMA Formation
Polymer Purification Removal of low-molecular-weight (<10 kDa) fractions via methods like diaultrafiltration. mdpi.com>50% reduction.
Polymer Modification (Methylation) Treatment with methyl iodide to convert tertiary amines to quaternary ammonium groups. researchgate.net~75% reduction. researchgate.net
Alternative Polymer Synthesis Use of polymers with less reactive functional groups, such as dipropylamino (DPA) substituents. researchgate.netEliminates NDMA formation, but may produce other, less harmful nitrosamines at lower yields. researchgate.net

Ecotoxicological Assessment of Poly(this compound)

The ecotoxicological profile of Poly-DADMAC indicates that while it is of low concern for human health via ingestion, it can be highly toxic to aquatic organisms, a characteristic of many cationic polymers. mdpi.comoasis-lmc.org This toxicity is primarily due to the interaction of the positively charged polymer with the negatively charged surfaces of biological membranes, such as the gills of fish and the cell walls of algae.

Toxicity data for Poly-DADMAC reveals its potent effects on various aquatic species:

Fish: Acute toxicity studies have shown 96-hour median lethal concentration (LC50) values for fish ranging from 0.46 to 1.65 mg/L for species such as fathead minnow, rainbow trout, and mosquitofish. For zebrafish, the range can be wider, from 10 to 100 mg/L. An EC50 of 0.5 mg/L for immobilization has also been reported for the mosquitofish (Gambusia holbrooki). researchgate.netsantos.com

Invertebrates: For the water flea (Daphnia magna), a 48-hour median effective concentration (EC50) for immobilization has been reported at 20.2 mg/L. researchgate.net

Algae: The toxicity to algae is also significant. For the monomer DADMAC, the 72-hour EC50 for growth rate in Desmodesmus subspicatus was 91 mg/L, and the 96-hour ErC10 was 57 mg/L. santos.com The polymer is also known to have algicidal properties. researchgate.net

It is important to note that the presence of natural organic matter, such as humic acid, can ameliorate the toxicity of cationic polymers by binding with them and reducing their bioavailability to aquatic organisms. santos.com

Trophic LevelSpeciesEndpointValue (mg/L)Source
Fish Gambusia holbrooki (Mosquitofish)EC50 (Immobilization)0.5 researchgate.net
Fish Fathead minnow, Rainbow trout, Mosquitofish96-h LC500.46 - 1.65 santos.com
Invertebrate Daphnia magna (Water flea)48-h EC50 (Immobilization)20.2 researchgate.net
Algae Desmodesmus subspicatus72-h EC50 (Growth Rate, for DADMAC monomer)91 santos.com
Algae Desmodesmus subspicatus96-h ErC10 (Growth Rate, for DADMAC monomer)57 santos.com

Impact on Aquatic Organisms

As a highly charged cationic polymer, PolyDADMAC can exhibit significant toxicity to aquatic life under laboratory conditions. santos.comsantos.com The primary mechanism of toxicity is attributed to the binding of the positively charged polymer to the negatively charged gill surfaces of aquatic organisms, leading to physical damage and disruption of respiratory and ion-exchange functions. santos.com

Research has shown that PolyDADMAC is toxic to various aquatic organisms, including fish, invertebrates, and algae. canada.ca For instance, one study reported an EC50 (the concentration causing an effect in 50% of the test population) of 0.5 mg/L for fish immobilization with Gambusia holbrooki. jsmcentral.org The toxicity can vary depending on the species and the molecular weight of the polymer. The monomer, this compound (DADMAC), is generally considered to be less toxic to aquatic organisms than the polymer. health.state.mn.us

The following table summarizes acute toxicity data for PolyDADMAC on several aquatic species.

It is important to note that the toxicity of PolyDADMAC is significantly mitigated in natural aquatic environments. santos.comsantos.com The presence of dissolved organic carbon (DOC) and suspended solids, such as humic acids, lignins, silts, and clays, reduces the bioavailability of the polymer. santos.com These naturally occurring anionic substances react with the cationic polymer to form insoluble complexes that settle out of the water column, thereby reducing the potential for toxic effects on aquatic organisms. santos.comsantos.com

Risk Characterization in Aquatic Environments

The environmental risk of PolyDADMAC is determined by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). Due to its application in water treatment, residual amounts of the polymer may be present in treated effluent discharged into aquatic systems. jsmcentral.org

Studies have shown that when used correctly in water treatment plants, the residual levels of PolyDADMAC in the final drinking water are typically very low. jsmcentral.org One study found that with an initial dose ranging from 1-5.2 mg/L, the residual PolyDADMAC levels in treated drinking water averaged 2.37 µg/L, which is well below the established limits. jsmcentral.org However, accidental releases or improper dosing could lead to higher concentrations in the environment. researchgate.net

The risk assessment of PolyDADMAC often incorporates a "mitigation factor" to account for the reduced toxicity in natural waters due to binding with DOC and suspended solids. santos.com For cationic polymers with a high charge density like PolyDADMAC, a significant reduction in toxicity is applied to laboratory test results to better reflect real-world environmental conditions. santos.com

A risk assessment study concluded that there are minimal risks associated with the production and use of PolyDADMAC for drinking water purification. core.ac.uk However, the same study highlighted that the polymer does exhibit toxicity to fish and could pose an ecological hazard in the event of an accidental release into the environment. core.ac.uk

Regulatory Frameworks and Guidelines for Poly(this compound) Use

The use of PolyDADMAC in drinking water treatment is regulated by various national and international bodies to ensure public health and environmental safety. These regulations often specify maximum allowable doses and residual limits in treated water.

In the United States, the Environmental Protection Agency (EPA) and NSF International (formerly the National Sanitation Foundation) have established guidelines for drinking water additives. jsmcentral.orgepa.gov Products used in drinking water treatment must comply with NSF/ANSI/CAN 60: Drinking Water Treatment Chemicals – Health Effects. cloudfront.netwaternz.org.nznsf.org This standard sets limits on potential impurities and the maximum use level for products like PolyDADMAC. nsf.org For polyamines, including PolyDADMAC, certification to NSF/ANSI/CAN 60 ensures compliance with the Code of Federal Regulations (40 CFR 141.111) regarding monomer content and dosage. nsf.org Several American and European standardization organizations have set a limit for the residual amount of PolyDADMAC in drinking water at ≤50 µg/L. jsmcentral.orgmdpi.com

The Australian Drinking Water Guidelines also provide guidance on the use of PolyDADMAC, suggesting it can be added at concentrations up to 10 mg/L, provided the residual monomer concentration does not exceed specified limits. nhmrc.gov.au

In Europe, the European Chemicals Agency (ECHA) manages the registration, evaluation, authorization, and restriction of chemicals under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. bootmanchem.comeuropa.eu PolyDADMAC is registered under REACH, and its use is subject to the provisions of this regulation. europa.eu

The following table provides an overview of some regulatory guidelines for PolyDADMAC.

Future Research Directions and Sustainable Development of Diallyldimethylammonium Chloride Based Materials

Advancements in Green Chemistry Principles for Diallyldimethylammonium Chloride Synthesis

The traditional synthesis of DADMAC and its subsequent polymerization to PDADMAC are being re-evaluated through the lens of green chemistry to minimize environmental impact. atamanchemicals.com Key areas of research include the development of cleaner synthesis methods and the use of more environmentally benign starting materials.

One promising approach involves the use of microwave irradiation and alkali solidification for a cleaner, two-step synthesis of high-purity DADMAC monomers. researchgate.net This method offers selective heating at lower temperatures, which can lead to energy savings and reduced by-product formation compared to conventional heating methods. researchgate.net Further research is focused on optimizing reaction conditions to maximize yield and purity while minimizing energy consumption and waste generation.

Another avenue of exploration is the use of biocatalysis and renewable feedstocks. While still in early stages, the potential to produce DADMAC precursors from biomass would significantly reduce the reliance on fossil fuel-based starting materials like allyl chloride and dimethylamine (B145610). This aligns with the broader goals of sustainable development and a circular economy. researchgate.net

Key Research Findings in Green Synthesis:

Research AreaApproachPotential Benefits
Cleaner Monomer Synthesis Microwave-assisted synthesisReduced energy consumption, higher purity monomers. researchgate.net
Alternative Solvents Use of aqueous mediaAvoids the use of volatile organic compounds (VOCs). researchgate.net
Renewable Feedstocks Biocatalytic routes from biomassReduced carbon footprint and reliance on fossil fuels.

Development of Biodegradable Poly(this compound) Analogs

A significant drawback of conventional PDADMAC is its limited biodegradability, which raises concerns about its long-term environmental fate. To address this, researchers are actively developing biodegradable analogs. atamanchemicals.comscispace.com

One strategy involves incorporating biodegradable segments into the polymer backbone. This can be achieved by copolymerizing DADMAC with monomers derived from natural sources, such as polysaccharides or amino acids. nih.gov For example, grafting DADMAC onto a dextran (B179266) backbone has been explored to create novel hydrogels with potential biomedical applications. nih.gov

Another approach focuses on creating entirely new cationic polymers that mimic the functionality of PDADMAC but are designed to degrade under specific environmental conditions. This includes the development of polyesters and polyurethanes containing quaternary ammonium (B1175870) groups, which can be broken down by hydrolysis or enzymatic action. nih.gov The challenge lies in achieving a balance between biodegradability and the high charge density required for effective performance in applications like water treatment.

Research into biodegradable polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHA) provides a framework for designing these new materials, although significant modifications are needed to incorporate the cationic charge. researchgate.net

Enhanced Efficacy in Low-Dose Water Treatment Systems

Improving the efficiency of PDADMAC in water treatment, particularly at lower dosages, is a key area of future research. atamanchemicals.com This not only reduces operational costs but also minimizes the amount of polymer released into the environment.

Research is focused on optimizing the molecular weight and charge density of PDADMAC for specific water matrices. researchgate.net Higher molecular weight polymers can be more effective at bridging particles, but may also be more prone to shear degradation. Tailoring the polymer architecture, such as creating branched or cross-linked structures, could enhance flocculation efficiency.

The combination of PDADMAC with other treatment technologies is also being explored. For instance, using PDADMAC as a surface modifier for adsorbents like activated carbon can enhance the removal of specific contaminants. mdpi.com Studies have shown that modifying activated carbon with PDADMAC can improve its capacity for removing organic dyes from water. mdpi.com

Novel Biomedical Formulations Leveraging Poly(this compound) Biocompatibility

The biocompatibility and water solubility of PDADMAC make it an attractive candidate for various biomedical applications. researchgate.netresearchgate.net Future research is aimed at developing novel formulations that capitalize on these properties.

One area of interest is in drug delivery systems. PDADMAC can be used to form nanoparticles or hydrogels that encapsulate and control the release of therapeutic agents. nih.gov For example, PDADMAC has been investigated for its potential in creating electro-responsive transdermal drug delivery systems. nih.gov

Another promising application is in the development of antimicrobial materials. The cationic nature of PDADMAC allows it to interact with and disrupt the negatively charged membranes of bacteria. mdpi.com Research has shown that coating surfaces with PDADMAC or incorporating it into films can impart significant antibacterial activity. researchgate.netmdpi.com For instance, pectin-based films incorporating PDADMAC have demonstrated the ability to inactivate coronaviruses and combat bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net

Furthermore, the use of PDADMAC in biopharmaceutical manufacturing as a flocculating agent for cell clarification is well-established. nih.gov Future research may focus on developing even more efficient and purer grades of PDADMAC for these high-value applications, as well as refining analytical methods to detect residual levels in final products. nih.gov

Integration of this compound in Advanced Wastewater Treatment Technologies

One key area is the removal of microplastics. PDADMAC can be used in conjunction with technologies like dissolved air flotation (DAF) and dynamic membranes to enhance the aggregation and removal of these microscopic particles from wastewater. scispace.comresearchgate.net The cationic polymer helps to neutralize the surface charge of microplastics, promoting their agglomeration and subsequent separation.

PDADMAC is also being investigated for its role in membrane-based filtration systems. acs.org It can be used as a coating to modify the surface properties of membranes, reducing fouling and improving the rejection of specific pollutants. For example, layer-by-layer assembly of PDADMAC with an anionic polyelectrolyte can create nanofiltration membranes with tailored separation characteristics. acs.org

Computational Modeling and Simulation for Predicting this compound Reactivity and Polymer Properties

Computational modeling and simulation are becoming indispensable tools for accelerating the development of new DADMAC-based materials and optimizing their performance. researchgate.netnih.gov These methods provide insights into the molecular-level interactions that govern the material's properties and reactivity.

Molecular dynamics (MD) simulations can be used to study the conformational properties of PDADMAC chains in solution and their interactions with other molecules, such as surfactants or contaminants. researchgate.netacs.org This understanding is crucial for designing polymers with specific flocculation or binding characteristics. For instance, MD simulations have been used to investigate the conformation of PDADMAC at the interface with anionic surfactants. researchgate.net

Quantum chemistry simulations can predict the reactivity of the DADMAC monomer and the energetics of the polymerization process. mdpi.com This information can be used to optimize synthesis conditions and to understand the effect of different substituents on the monomer's reactivity. Studies have used these methods to calculate the activation energies for the homopolymerization of various diallyl ammonium monomers. mdpi.com

By combining simulation results with experimental data, researchers can develop predictive models for polymer properties, reducing the need for extensive and time-consuming laboratory work. This integrated approach will be vital for the rational design of next-generation DADMAC-based materials with enhanced performance and sustainability.

Q & A

Q. How can polymerization conditions for DADMAC be optimized to achieve target molecular weights and polydispersity indices (PDI)?

The kinetics of DADMAC cyclopolymerization are influenced by initiator concentration, temperature, and solvent composition. For instance, conventional free-radical polymerization typically yields polymers with molecular weights (Mn) ranging from 2,100 to 51,000 g/mol and PDIs of ~1.5–2.5 . To narrow PDIs (<1.3), controlled methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization can be employed. Using trithiocarbonate RAFT agents at 60–90°C in aqueous solutions, Mn aligns closely with theoretical values (e.g., Mn = 51,000 g/mol, PDI = 1.10) while maintaining cyclization efficiency (>95% five-membered rings) .

Q. What experimental techniques are critical for characterizing DADMAC polymers and their solution behavior?

  • Nuclear Magnetic Resonance (NMR): Confirms cyclopolymerization efficiency by identifying pyrrolidinium ring structures and residual double bonds .
  • Size Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS): Determines absolute molecular weights and assesses counterion effects on polyelectrolyte conformation in NaCl or NH₄NO₃ solutions .
  • Dielectric Spectroscopy: Measures dipole relaxation to study counterion distribution and hydration dynamics in aqueous solutions .
  • Viscometry/Conductivity: Complementary methods to evaluate charge density and polyelectrolyte-solvent interactions .

Q. How do impurities like residual monomers affect DADMAC polymer applications, and how are they quantified?

Residual DADMAC monomer (up to 1% in commercial polyDADMAC) can impact biocompatibility and regulatory compliance. Analytical methods include:

  • Reversed-Phase Ion-Pair Chromatography (RP-IPC) with Electrospray Ionization Mass Spectrometry (ESI-MS): Detects DADMAC at µg/L levels in water or formulations (retention time: 0.87 min under optimized conditions) .
  • Size Exclusion Chromatography with Evaporative Light Scattering Detection (SEC-ELSD): Quantifies residual polyDADMAC in biopharmaceuticals using a TSKgel G3000SW column and 0.1 M NaNO₃ eluent .

Advanced Research Questions

Q. What thermodynamic principles govern DADMAC-polyanion complexation, and how does formulation pathway influence outcomes?

Complexation between polyDADMAC and poly(sodium acrylate) (PANa) follows a two-step process:

  • Step 1: Electrostatic-driven formation of charged nanoparticles (100 nm) with enthalpy (ΔH ~ +2.5 kJ/mol) and entropy (ΔS ~ +120 J/mol·K) indicative of counterion release.
  • Step 2: Transition to coacervate droplets via hydrophobic interactions. Mixing order (polyDADMAC added to PANa vs. reverse) alters phase behavior, emphasizing pathway dependency in coacervate stability . Methods: Isothermal titration calorimetry (ITC), dynamic light scattering (DLS), and zeta potential measurements .

Q. How does RAFT polymerization enable precise control over DADMAC copolymer architectures?

RAFT permits block copolymer synthesis with DADMAC and acrylamides. For example:

  • Chain Extension: Sequential addition of DADMAC to a macro-RAFT agent (e.g., poly(acrylic acid)-trithiocarbonate) yields amphiphilic copolymers with tunable charge density .
  • Kinetic Parameters: At 80°C, propagation rate constants (kp) for DADMAC are ~2.5 × 10³ L/mol·s, enabling predictable Mn growth with conversion .

Q. What role do counterions play in modulating polyDADMAC solution properties?

Counterion type (Cl⁻ vs. NO₃⁻) and concentration influence chain rigidity and hydrodynamic radius (Rh):

  • In 0.1 M NaCl, polyDADMAC adopts an extended conformation (Rh ≈ 35 nm) due to charge screening.
  • In dilute NH₄NO₃, reduced screening increases electrostatic repulsion, shrinking Rh to ~25 nm . Dielectric analysis reveals counterion mobility correlates with polymer relaxation times (~10⁻⁶ s at 1 MHz) .

Q. How do synthesis parameters affect cyclopolymerization efficiency and hydrogel formation with DADMAC?

Hydrogels synthesized with acrylamide and DADMAC exhibit solvent-dependent swelling ratios (SR):

  • In water, SR = 15–20 g/g due to hydrophilic pyrrolidinium groups.
  • In ethanol, SR drops to 5–8 g/g as solvent polarity reduces ionization . Crosslinking density (controlled by initiator/monomer ratio) directly impacts mechanical strength (elastic modulus = 10–50 kPa) .

Methodological Considerations

Q. What strategies mitigate data contradictions in DADMAC polymerization studies?

Discrepancies in reported Mn or PDI often stem from:

  • Initiator Purity: Redistilled ammonium persulfate reduces side reactions .
  • Oxygen Inhibition: Rigorous degassing (N₂ purge) minimizes radical quenching .
  • SEC Calibration: Use polyelectrolyte standards (e.g., NaPSS) instead of neutral polymers for accurate Mn determination .

Q. How can researchers model DADMAC polyelectrolyte behavior for predictive simulations?

Molecular dynamics (MD) simulations of dimeric PDADMAC in explicit solvent reveal:

  • Counterion condensation follows Manning theory (∼76% Cl⁻ bound at 0.1 M).
  • Chain persistence length (lp) ≈ 2.5 nm, validated by SEC-MALS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.